Product packaging for 4-Benzyl-1,2,5-thiadiazol-3-ol(Cat. No.:CAS No. 5933-69-7)

4-Benzyl-1,2,5-thiadiazol-3-ol

Cat. No.: B1321359
CAS No.: 5933-69-7
M. Wt: 192.24 g/mol
InChI Key: URHDRLWOGCTEKL-UHFFFAOYSA-N
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Description

Significance of the 1,2,5-Thiadiazole (B1195012) Heterocycle in Organic Synthesis and Medicinal Chemistry

The 1,2,5-thiadiazole scaffold is recognized as a "privileged" structure in drug discovery, meaning it is a molecular framework capable of binding to multiple biological targets. researchgate.net Its presence in a molecule can enhance membrane permeability and its nitrogen atoms can act as hydrogen bond acceptors. isres.org The unique electronic and steric properties conferred by the sulfur and nitrogen-containing ring are key to its diverse pharmacological activities.

Thiadiazole derivatives have been investigated for a wide array of biological effects, including:

Antimicrobial and antifungal activity mdpi.com

Antiviral properties mdpi.com

Anticancer and antitumor effects mdpi.com

Anti-inflammatory and analgesic action mdpi.com

Anticonvulsant activity isres.org

Carbonic anhydrase inhibition mdpi.com

This broad spectrum of activity has led to the incorporation of the thiadiazole ring into several marketed drugs. mdpi.commdpi.com Furthermore, the 1,2,5-thiadiazole ring system is valued in materials science, where these compounds are used as building blocks for materials with specific electronic, optical, and conducting properties. isres.orgnih.gov The synthesis of 1,2,5-thiadiazoles has been extensively developed, with common methods including reactions starting from 1,2-diamines, the cyclization of certain ketoximes, and transformations of other heterocyclic rings. thieme-connect.com

Contextualizing 4-Benzyl-1,2,5-thiadiazol-3-ol within Thiadiazole Research

This compound is a specific derivative within the vast family of thiadiazoles. Its structure features the core 1,2,5-thiadiazole ring, a hydroxyl (-OH) group at position 3, and a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) at position 4. The presence of the hydroxyl group suggests the compound is a thiadiazolone, a tautomeric form of the hydroxy-thiadiazole.

While direct and extensive research on this compound is not widely published, its structure can be compared to other well-studied thiadiazoles. For instance, research on related structures such as 4-phenyl-1,2,5-thiadiazol-3-ol provides insights into potential synthetic pathways. thieme-connect.de One established method for creating this type of structure involves the reaction of a substituted glycinamide (B1583983) with sulfur monochloride. thieme-connect.de Similarly, other research has focused on 1,2,5-thiadiazole derivatives containing different functional groups, some of which are investigated as potential ligands for serotonin (B10506) receptors or as muscarinic receptor agonists for conditions like Alzheimer's disease. thieme-connect.denih.gov

The benzyl group is a common substituent in medicinal chemistry, and its inclusion can influence a molecule's lipophilicity and interaction with biological targets. researchgate.net Therefore, this compound sits (B43327) at the intersection of two important chemical motifs: the pharmacologically active 1,2,5-thiadiazole ring and the modulating benzyl group.

Scope and Objectives of Academic Inquiry into this compound

Given the limited specific literature on this compound, the scope for future academic inquiry is broad. The primary objective would be to synthesize and characterize the compound to confirm its structure and explore its fundamental physicochemical properties.

Subsequent research objectives could be guided by the known activities of related compounds:

Biological Screening: Investigating its potential as an antimicrobial, antiviral, or anticancer agent, based on the general activities of the 1,2,5-thiadiazole class. researchgate.netmdpi.com

Enzyme Inhibition Studies: Testing for activity against enzymes like acetylcholinesterase, a target in Alzheimer's disease research, which has been an area of interest for other thiadiazole derivatives. researchgate.net

Receptor Binding Assays: Exploring its affinity for neurological targets, such as serotonin or muscarinic receptors, where other 1,2,5-thiadiazoles have shown promise. thieme-connect.denih.gov

Materials Science Applications: Evaluating its electronic properties for potential use in the development of novel organic functional materials. nih.gov

A systematic investigation would first require the development and optimization of a reliable synthetic route, followed by a comprehensive evaluation of its biological and chemical properties to determine its potential for further development in medicinal or materials chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2OS B1321359 4-Benzyl-1,2,5-thiadiazol-3-ol CAS No. 5933-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-benzyl-1,2,5-thiadiazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2OS/c12-9-8(10-13-11-9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URHDRLWOGCTEKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NSNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformations of 4 Benzyl 1,2,5 Thiadiazol 3 Ol

Electrophilic and Nucleophilic Reaction Pathways on the 1,2,5-Thiadiazole (B1195012) Ring

The aromatic nature of the 1,2,5-thiadiazole ring renders it generally resistant to electrophilic attack. However, under specific conditions, electrophilic substitution can be achieved. Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic attack, particularly when substituted with good leaving groups.

Halogenation and Other Electrophilic Substitutions

Nucleophilic Displacement Reactions on Substituted 1,2,5-Thiadiazoles

Nucleophilic attack on the 1,2,5-thiadiazole ring can occur at the carbon or sulfur atoms. The course of the reaction is highly dependent on the nature of the nucleophile and the substituents on the ring. Halogenated 1,2,5-thiadiazoles are known to undergo nucleophilic displacement of the halide. For instance, 3,4-dichloro-1,2,5-thiadiazole can react with nucleophiles, leading to the substitution of one or both chlorine atoms researchgate.net.

While there is no specific data on nucleophilic displacement reactions starting from 4-benzyl-1,2,5-thiadiazol-3-ol itself, it is conceivable that the hydroxyl group could be converted into a better leaving group, such as a tosylate or triflate, to enable subsequent nucleophilic substitution at the C3 position. In the absence of a good leaving group on a carbon atom, nucleophilic attack on mononuclear 1,2,5-thiadiazoles can occur at the sulfur atom, often resulting in ring opening nih.gov.

Redox Chemistry of the 1,2,5-Thiadiazole Moiety

The sulfur atom in the 1,2,5-thiadiazole ring is susceptible to both oxidation and reduction, leading to a range of derivatives with altered electronic properties and stability.

Oxidation to 1,2,5-Thiadiazole 1-Oxides and 1,1-Dioxides

The sulfur atom in the 1,2,5-thiadiazole ring can be readily oxidized. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA), can convert 1,2,5-thiadiazoles into the corresponding non-aromatic 1,2,5-thiadiazole 1-oxides and, with further oxidation, to 1,2,5-thiadiazole 1,1-dioxides nih.govmdpi.com. For example, 3,5-diphenyl-4H-1,2,6-thiadiazin-4-one undergoes an oxidative ring contraction with m-CPBA to yield 2-benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide hw.ac.ukmdpi.com. Although direct experimental data for the oxidation of this compound is scarce, it is expected to follow this general reactivity pattern. The oxidation of the sulfur atom significantly alters the electronic properties of the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack mdpi.comcore.ac.uk.

Table 1: Oxidation Products of 1,2,5-Thiadiazole Derivatives

Starting Material Oxidizing Agent Product(s) Reference
1,2,5-Thiadiazole m-CPBA 1,2,5-Thiadiazole 1-oxide, 1,2,5-Thiadiazole 1,1-dioxide nih.gov
3,4-Dimethyl-1,2,5-thiadiazole m-CPBA 3,4-Dimethyl-1,2,5-thiadiazole 1,1-dioxide mdpi.com
3,5-Diphenyl-4H-1,2,6-thiadiazin-4-one m-CPBA 2-Benzoyl-4-phenyl-1,2,5-thiadiazol-3(2H)-one 1,1-dioxide hw.ac.ukmdpi.com

Reductive Ring Cleavage and Desulfurization

The 1,2,5-thiadiazole ring can be cleaved under reductive conditions. While the ring is stable to a variety of mild reducing agents, more powerful reagents can lead to desulfurization and the formation of 1,2-diamino compounds nih.gov. This reactivity has been exploited in synthesis as a method for obtaining vicinal diamines. The specific conditions required for the reductive cleavage of this compound have not been reported, but it is anticipated that strong reducing agents like lithium aluminum hydride or sodium borohydride in the presence of a catalyst would be effective.

Tautomeric Equilibria and Acid-Base Behavior of 1,2,5-Thiadiazol-3-ols

The presence of a hydroxyl group at the 3-position of the 1,2,5-thiadiazole ring introduces the possibility of tautomerism and confers acidic properties to the molecule.

1,2,5-Thiadiazol-3-ols can exist in equilibrium with their keto tautomer, 4,5-dihydro-1,2,5-thiadiazol-3-one. Spectroscopic studies on related 1,3,4-thiadiazole derivatives have shown that the position of this equilibrium is influenced by factors such as the solvent polarity and the presence of intramolecular hydrogen bonding nih.govdntb.gov.uanih.govresearchgate.netsemanticscholar.org. In polar aprotic solvents, the keto form is often favored, while in non-polar solvents, the enol form may predominate dntb.gov.uanih.gov. For this compound, the equilibrium between the hydroxy (enol) and the keto tautomer would be an important aspect of its chemistry, influencing its reactivity and spectroscopic properties.

The hydroxyl group of 1,2,5-thiadiazol-3-ols is acidic due to the electron-withdrawing nature of the heterocyclic ring. The predicted pKa for the parent 1,2,5-thiadiazol-3-ol is approximately 6.66, indicating that it is a weak acid. The benzyl (B1604629) group at the 4-position in this compound is not expected to significantly alter this acidity. This acidic nature allows for the formation of salts with bases and influences its reactivity, particularly in base-catalyzed reactions.

Table 2: Tautomeric Forms of this compound

Tautomer Structure
Hydroxy (enol) form This compound
Keto form 4-Benzyl-1,2,5-thiadiazolidin-3-one

Hydroxyl Group Acidity and its Implications

The hydroxyl group at the 3-position of the 1,2,5-thiadiazole ring imparts acidic properties to the molecule. The acidity of this proton is influenced by the electron-withdrawing nature of the heterocyclic ring system. The delocalization of the resulting negative charge upon deprotonation into the thiadiazole ring contributes to the stabilization of the conjugate base, thereby enhancing the acidity of the hydroxyl group.

The implications of this acidity are manifold. The ability to form a salt with a base can influence the solubility and formulation of the compound. In terms of chemical reactivity, the deprotonated form is a more potent nucleophile, which can affect the outcome of reactions such as alkylation or acylation at the oxygen atom.

Phenolic vs. Keto Tautomerism in Thiadiazol-3-ol Systems

A significant aspect of the chemistry of this compound is its existence in a tautomeric equilibrium between the phenolic (enol) form and the keto form (4-benzyl-1,2,5-thiadiazol-3(2H)-one). This phenomenon, known as keto-enol tautomerism, is common in heterocyclic systems containing a hydroxyl group adjacent to a ring nitrogen atom. nih.govnih.govlibretexts.orgresearchgate.net

The position of this equilibrium is highly dependent on various factors, most notably the solvent polarity. nih.govnih.govresearchgate.netmdpi.comresearchgate.net Spectroscopic studies on analogous 1,3,4-thiadiazole derivatives have shown that the keto tautomer is generally favored in polar aprotic solvents like DMSO, whereas the enol form is more predominant in non-polar solvents such as chloroform. nih.govnih.govresearchgate.net This solvent-dependent equilibrium can be rationalized by the differential solvation of the tautomers. Polar solvents can better stabilize the more polar keto form through dipole-dipole interactions, while non-polar solvents favor the less polar enol form, which can be stabilized by intramolecular hydrogen bonding.

The following table summarizes the general trend of tautomeric preference based on solvent polarity for similar thiadiazole systems:

Solvent TypePredominant TautomerStabilizing Factors
Polar Aprotic (e.g., DMSO)KetoDipole-dipole interactions
Non-Polar (e.g., Chloroform)EnolIntramolecular hydrogen bonding

This table is based on general observations for similar thiadiazole systems and may apply to this compound.

The existence of both tautomers has significant implications for the reactivity of the molecule. The enol form possesses a nucleophilic hydroxyl group, while the keto form has an acidic N-H proton and a carbonyl group that can act as an electrophilic center. This dual reactivity allows the molecule to participate in a wider range of chemical transformations. For instance, reactions with electrophiles can occur at either the oxygen of the enol form or the nitrogen of the keto form, leading to different products.

Reactivity of the Benzyl Substituent on this compound

The benzyl group attached to the 4-position of the thiadiazole ring is not merely a passive substituent but an active participant in the molecule's chemical reactivity. The benzylic position, the carbon atom directly attached to the aromatic ring, exhibits enhanced reactivity due to the ability of the adjacent phenyl ring to stabilize intermediates such as radicals, carbocations, and carbanions. wikipedia.orgmsu.edulibretexts.org

One of the most common reactions of the benzyl group is oxidation. The benzylic methylene group (-CH2-) can be oxidized to a carbonyl group (ketone) or, under more vigorous conditions, to a carboxylic acid. wikipedia.orglibretexts.orgnih.govmasterorganicchemistry.com This transformation is a valuable synthetic tool for introducing new functional groups. Common oxidizing agents for this purpose include potassium permanganate (KMnO4) and chromic acid (H2CrO4). libretexts.orgmasterorganicchemistry.com The presence of at least one benzylic hydrogen is a prerequisite for this oxidation to occur. libretexts.org

Another characteristic reaction is free-radical halogenation, typically bromination, at the benzylic position. masterorganicchemistry.com This reaction proceeds via a benzylic radical intermediate, which is stabilized by resonance with the aromatic ring. Reagents such as N-bromosuccinimide (NBS) are commonly employed for this purpose.

The aromatic ring of the benzyl group itself can undergo electrophilic aromatic substitution reactions. The directing effect of the alkyl substituent (the thiadiazolylmethyl group) is ortho- and para-directing, although it is a weakly activating group. youtube.com Therefore, reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation would be expected to yield a mixture of ortho- and para-substituted products on the phenyl ring. The specific reaction conditions would determine the product distribution.

The following table summarizes the potential reactions of the benzyl substituent:

Reaction TypeReagentsProduct
OxidationKMnO4, H2CrO4Ketone or Carboxylic Acid
BrominationNBSBenzylic Bromide
NitrationHNO3, H2SO4Ortho/Para Nitrobenzyl
HalogenationBr2, FeBr3Ortho/Para Bromobenzyl

This table outlines general reactions of the benzyl group and their expected products in the context of this compound.

Computational and Theoretical Chemistry of 4 Benzyl 1,2,5 Thiadiazol 3 Ol

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of 4-Benzyl-1,2,5-thiadiazol-3-ol at the atomic level. These methods allow for a precise characterization of its geometry and electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of thiadiazole, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or higher, are utilized to predict bond lengths, bond angles, and dihedral angles. This process involves finding the minimum potential energy of the molecule, which corresponds to its most stable conformation. scispace.comnih.gov

The geometry optimization of thiadiazole derivatives reveals key structural features. For instance, the thiadiazole ring is typically planar. mdpi.com The calculated bond lengths and angles from DFT are generally in good agreement with experimental data obtained from techniques like X-ray crystallography for similar compounds. researchgate.net The energetics of the molecule, including its total energy and stability, can also be determined through these calculations.

Table 1: Illustrative Optimized Geometrical Parameters for a Substituted Thiadiazole Core (based on related structures) Note: This data is representative of typical thiadiazole structures and not specific to this compound, as a dedicated computational study was not found in the literature.

ParameterTypical Value (Å/°)
C-S Bond Length1.70 - 1.75
C-N Bond Length1.30 - 1.35
N-N Bond Length1.35 - 1.40
C-C-N Bond Angle120 - 125
C-N-N Bond Angle110 - 115

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule. For thiadiazole derivatives, the HOMO is often distributed over the thiadiazole ring and electron-donating substituents, while the LUMO is typically localized on the thiadiazole ring and any electron-withdrawing groups.

Table 2: Representative Frontier Molecular Orbital Energies for Thiadiazole Derivatives Note: These values are illustrative and based on general findings for substituted thiadiazoles.

OrbitalTypical Energy (eV)
HOMO-5.0 to -7.0
LUMO-1.0 to -3.0
HOMO-LUMO Gap (ΔE)3.0 to 5.0

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, corresponding to areas with a high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.govresearchgate.net

In thiadiazole derivatives, the negative potential is often located around the nitrogen and sulfur atoms of the thiadiazole ring due to their high electronegativity. nih.govresearchgate.net The hydrogen atoms of the benzyl (B1604629) group and the hydroxyl group in this compound would be expected to show a positive electrostatic potential. This information is critical for understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Spectroscopic Property Prediction and Validation for this compound

Computational methods are also employed to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for structural elucidation. DFT methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used to predict ¹H and ¹³C NMR spectra. dergipark.org.tr The calculated chemical shifts are typically compared to experimental values to confirm the proposed molecular structure. researchgate.net

For thiadiazole derivatives, the carbon atoms within the heterocyclic ring typically resonate in the downfield region of the ¹³C NMR spectrum, often between 150 and 170 ppm. mdpi.com The chemical shifts of the protons and carbons in the benzyl group would be expected in their characteristic aromatic and aliphatic regions, respectively.

Table 3: Predicted ¹³C NMR Chemical Shifts for Key Carbons in a Thiadiazole Ring Note: These are typical ranges for substituted 1,2,5-thiadiazoles.

Carbon AtomTypical Chemical Shift (ppm)
C3 (attached to -OH)160 - 170
C4 (attached to benzyl)150 - 160

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule. DFT calculations can predict the vibrational frequencies and their corresponding intensities, which can be correlated with experimental IR spectra. nih.gov Characteristic vibrational modes for thiadiazole derivatives include C=N, C-S, and N-N stretching frequencies within the ring, as well as vibrations associated with the substituents.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results can help to understand the electronic structure and the nature of the absorption bands observed experimentally. researchgate.net

Table 4: Illustrative Calculated Vibrational Frequencies for a Substituted Thiadiazole Note: This data is representative and not specific to this compound.

Vibrational ModeTypical Frequency Range (cm⁻¹)
O-H Stretch3200 - 3600
Aromatic C-H Stretch3000 - 3100
C=N Stretch (Thiadiazole)1550 - 1650
C-S Stretch (Thiadiazole)650 - 750

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular bonding and interaction among orbitals. It provides a localized, "chemist's" view of electron density distribution and charge transfer between orbitals, which helps in understanding the stability of a molecule. An NBO analysis of this compound would investigate the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs.

The key interactions that would be quantified are the stabilization energies, E(2), associated with these delocalizations. Higher E(2) values indicate stronger interactions. For a molecule like this compound, the analysis would typically focus on interactions such as:

Lone Pair (LP) to Antibonding (σ or π) Interactions:** The lone pairs on the nitrogen, oxygen, and sulfur atoms in the thiadiazole ring would be key donors. The analysis would identify acceptor orbitals in the benzyl group and within the heterocyclic ring itself. For example, interactions like LP(N) → π(C=N) or LP(O) → σ(C-S) would be examined.

A hypothetical data table for such an analysis would look like the following, with placeholder values.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)E(j)-E(i) (a.u.)F(i,j) (a.u.)
LP (N1)π* (C2-N5)ValueValueValue
LP (O3)σ* (C2-N1)ValueValueValue
LP (S4)π* (C2-N1)ValueValueValue
π (C6-C7)π* (C2-N1)ValueValueValue

Note: The atom numbering is hypothetical. E(2) represents the stabilization energy, E(j)-E(i) is the energy difference between donor and acceptor orbitals, and F(i,j) is the Fock matrix element.

Simulation of Reaction Mechanisms and Pathways Involving this compound

Computational simulations of reaction mechanisms for this compound would involve using quantum chemical methods, such as Density Functional Theory (DFT), to map out the potential energy surface for a given reaction. This allows for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed understanding of the reaction's feasibility and kinetics.

Potential reactions that could be studied for this molecule include:

Tautomerization: Investigating the proton transfer from the hydroxyl group to one of the nitrogen atoms in the thiadiazole ring to form a tautomeric keto-form. Simulations would identify the transition state for this process and determine the relative stabilities of the enol and keto tautomers.

Electrophilic or Nucleophilic Substitution: Simulating the reaction of this compound with various reagents to predict the most likely sites for substitution on either the thiadiazole or the benzyl ring. The calculations would provide insights into the regioselectivity of such reactions.

Ring-Opening Reactions: Studying the stability of the thiadiazole ring under different conditions (e.g., thermal or photochemical) and simulating potential pathways for its cleavage.

A hypothetical data table for a simulated reaction pathway might include the following information:

Reaction StepSpeciesRelative Energy (kcal/mol)Key Geometric Parameters
1Reactant0.0-
2Transition State 1Valuee.g., Breaking/Forming Bond Lengths
3IntermediateValue-
4Transition State 2Valuee.g., Breaking/Forming Bond Lengths
5ProductValue-

Without specific published research, any detailed discussion or data presentation would be speculative and not in line with the required scientific accuracy.

Mechanistic Insights and Structure Activity Relationships of 1,2,5 Thiadiazole Scaffolds in Biological Contexts

Rational Design of 1,2,5-Thiadiazole-Based Research Probes

The rational design of research probes based on the 1,2,5-thiadiazole (B1195012) scaffold is a strategic approach to developing tools for studying biological systems. The scaffold's distinct physicochemical properties, including its role as a hydrogen bond acceptor and a two-electron donor system, make it a valuable component in creating selective ligands and inhibitors. researchgate.net For instance, in the development of fluorescent probes for in vivo imaging, benzo-bis(1,2,5-thiadiazole) fluorophores have been designed to operate in the second near-infrared window (NIR-II), which allows for deeper tissue penetration. researchgate.netrsc.org The design of these probes involves investigating the relationships between their chemical structures and their absorption and fluorescence properties to optimize their imaging capabilities. researchgate.net

Another area of rational design involves creating derivatives for specific therapeutic targets. By modifying the substituents on the 1,2,5-thiadiazole ring, researchers can fine-tune the compound's affinity and selectivity for various receptors and enzymes. This approach has been used to develop potent neuroprotectors by synthesizing novel 1,2,4-thiadiazole (B1232254) derivatives and studying how structural changes influence their ability to inhibit glutamate-stimulated Ca2+ uptake. rsc.org The design process often incorporates an understanding of the target's pharmacophore, which involves identifying the key molecular features necessary for biological activity, such as ionic interactions, hydrogen bonding, and lipophilic interactions. acs.org

Modulatory Mechanisms of 1,2,5-Thiadiazole Derivatives on Biological Targets

Enzyme Inhibition and Activation Mechanisms (e.g., Kras, Indoleamine 2,3-dioxygenase)

The 1,2,5-thiadiazole scaffold is a key component in the development of inhibitors for critical enzyme targets in disease. For example, 1,2,5-thiadiazole 1,1-dioxides have been identified as pan-Kras inhibitors, a significant target in cancer therapy. mdpi.com Similarly, derivatives of this scaffold have been investigated as inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in immune evasion in cancer. mdpi.com IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. mdpi.com The inhibitory mechanism of 1,2,3-triazole derivatives against IDO1 has been studied through molecular docking, which suggests that the triazolyl group can be positioned directly above the heme group, interacting with the central ferrous ion. mdpi.com This interaction is crucial for inhibiting the enzyme's catalytic activity.

While direct studies on 1,2,5-thiadiazole as IDO1 inhibitors are less common, the principles of targeting the heme active site are analogous. The nitrogen atoms within the thiadiazole ring could potentially coordinate with the heme iron, disrupting the normal catalytic cycle. The specific substituents on the ring would then influence the binding affinity and selectivity.

Ligand Binding and Receptor Interactions (e.g., Muscarinic Receptors, Histamine (B1213489) H2-Receptors)

The 1,2,5-thiadiazole nucleus is a common feature in ligands designed to interact with various G-protein coupled receptors.

Muscarinic Receptors: A significant body of research exists on 1,2,5-thiadiazole analogues as muscarinic receptor agonists. acs.orgnih.gov These compounds have been developed with the aim of treating neuropsychiatric disorders. Structure-activity relationship (SAR) studies have revealed that specific pharmacophoric groups are essential for receptor activation. These include:

An ionic interaction from a protonated nitrogen in an associated azacyclic ring.

Hydrogen-bonding interactions from the nitrogen atoms of the 1,2,5-thiadiazole ring.

A hydrogen-bonding interaction from a heteroatom in an alkylthio or alkyloxy side chain. acs.org

A lipophilic interaction from the alkyl part of the side chain. acs.org

SAR studies on a series of azacyclic 1,2,5-thiadiazole derivatives identified that a propyl/butylthio side chain was optimal for antipsychotic-like activity. acs.orgnih.gov

Histamine H2-Receptors: Derivatives of 1,2,5-thiadiazole 1-oxide and 1,1-dioxide have been identified as a class of potent histamine H2-receptor antagonists. nih.gov These compounds are designed to inhibit gastric acid secretion. nih.govnih.gov Research has shown that the 1,2,5-thiadiazole-1-oxide ring substituted with an alkylamino group and an aliphatic chain linked to a hydroxyl or ether group can result in compounds with activity comparable to cimetidine. nih.gov This indicates that the thiadiazole oxide core serves as a suitable scaffold for positioning the necessary functional groups to achieve potent H2-antagonism. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies and Predictive Modeling for 1,2,5-Thiadiazole Analogs

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are most important for activity.

For 1,2,5-thiadiazole derivatives, QSAR studies have been performed to model their activity as M1 muscarinic agonists. researchgate.net In one such study, a multiple linear regression (MLR) procedure was used to correlate molecular descriptors with the biological activity of twenty different 1,2,5-thiadiazole derivatives. The resulting QSAR model suggested that descriptors such as LogP (lipophilicity), hydration energy (HE), polarizability (Pol), molar refractivity (MR), molecular volume (MV), molecular weight (MW), and total energy (E total) were important for predicting activity. researchgate.net The high correlation observed between the experimental and predicted activity values indicated the reliability and predictive power of the developed QSAR model. researchgate.net

These predictive models serve as a tool for the rational design of new thiadiazole derivatives with potentially enhanced biological activity. doi.org By analyzing the contribution of different descriptors, chemists can prioritize which structural modifications are most likely to lead to improved potency or selectivity.

Potential Mechanistic Role of 4-Benzyl-1,2,5-thiadiazol-3-ol in Biochemical Systems (Based on Scaffold Analogy)

The core structure consists of the 1,2,5-thiadiazole ring, which is known to engage in biological interactions. The two nitrogen atoms in the ring can act as hydrogen bond acceptors, a feature identified as crucial for muscarinic receptor activation. acs.org The hydroxyl group at the 3-position can serve as both a hydrogen bond donor and acceptor, potentially interacting with amino acid residues in an enzyme active site or a receptor binding pocket. This feature is seen in H2-receptor antagonists where a hydroxyl or ether group on an aliphatic chain is beneficial for activity. nih.gov

The benzyl (B1604629) group at the 4-position introduces a significant lipophilic and aromatic component to the molecule. This substituent could engage in several types of interactions:

Hydrophobic/Lipophilic Interactions: In the context of muscarinic agonists, a lipophilic side chain is one of the key pharmacophoric elements. acs.org The benzyl group could fulfill this role, potentially fitting into a hydrophobic pocket within a target protein.

Pi-Stacking Interactions: The aromatic phenyl ring of the benzyl group could participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in a binding site.

Based on these structural features, this compound could potentially act as:

A receptor ligand , where the thiadiazole nitrogens and the hydroxyl group provide key hydrogen bonding interactions, and the benzyl group provides a lipophilic anchor. Its activity would depend on how well this combination of features matches the binding site of a particular receptor, such as muscarinic or other G-protein coupled receptors.

An enzyme inhibitor , where the functional groups could interact with an enzyme's active site. For example, the hydroxyl group might interact with a catalytic residue, while the benzyl group could occupy a substrate-binding sub-pocket.

Advanced Research Applications and Potential of 4 Benzyl 1,2,5 Thiadiazol 3 Ol

Applications in Advanced Materials Science and Functional Polymers

The 1,2,5-thiadiazole (B1195012) moiety is a valuable building block in the design of functional organic materials due to its planarity, electron-accepting character, and ability to enhance intermolecular contacts. thieme-connect.de While direct research on polymers incorporating 4-Benzyl-1,2,5-thiadiazol-3-ol is not extensively documented, the known applications of related 1,2,5-thiadiazole derivatives provide a strong indication of its potential.

Derivatives of 1,2,5-thiadiazole and its fused analogues, such as 2,1,3-benzothiadiazole (BTD), are widely used in the development of materials for organic electronics. researchgate.netmdpi.com These materials often exhibit useful photophysical properties, including fluorescence, making them suitable for applications in organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors. mdpi.com The electron-deficient nature of the thiadiazole ring can be paired with electron-donating units to create donor-acceptor (D-A) systems, which are fundamental to many organic electronic devices. mdpi.com

The presence of the hydroxyl group in this compound offers a reactive site for polymerization. It could be used as a monomer to create functional polymers, such as polyesters or polyethers, where the thiadiazole unit is incorporated into the polymer backbone. Such polymers could possess unique optical and electronic properties, potentially finding use as dielectric materials or as components in luminescent films. rsc.org The benzyl (B1604629) group can also influence the material's properties by affecting solubility and morphology through π-π stacking interactions.

Below is a table summarizing the applications of representative 1,2,5-thiadiazole derivatives in materials science, illustrating the potential roles for this compound.

Derivative Class Application Area Key Properties Potential Role of this compound
Benzo[c] thieme-connect.denih.govnih.govthiadiazole (BTD)Organic Electronics (OLEDs, Solar Cells)Strong Electron Acceptor, FluorescenceMonomer for D-A polymers, Tuning of electronic properties
Arylalkynyl-BTDLaser DyesAmplified Spontaneous Emission (ASE)Core structure for new dyes with modified solubility/packing
Fused 1,2,5-thiadiazolesFunctional PolymersThermal Stability, PlanarityBuilding block for polymers with tailored optoelectronic features

Development as Chemical Tools for Interdisciplinary Research

Chemical tools are essential for exploring complex biological systems and driving interdisciplinary research. The unique properties of the 1,2,5-thiadiazole core make it an attractive scaffold for the development of such tools. For instance, novel fluorophores based on benzo-bis(1,2,5-thiadiazole) have been developed for in vivo imaging in the second near-infrared (NIR-II) window, a significant advancement for deep-tissue biological imaging. nih.gov These small-molecule dyes offer advantages like high biocompatibility and rapid excretion. nih.gov

While this compound has not been specifically developed as a chemical tool, its structure is promising. The hydroxyl group provides a convenient handle for conjugation to biomolecules, such as peptides or antibodies, or for modification to modulate water solubility and cell permeability. The inherent fluorescence potential of the thiadiazole ring could be harnessed to create probes for specific biological targets. mdpi.com The benzyl group could be functionalized to introduce specific binding motifs or to fine-tune the molecule's lipophilicity, thereby influencing its distribution in biological systems.

Catalytic Roles in Organic Transformations

The direct application of 1,2,5-thiadiazole derivatives as catalysts in organic transformations is not a widely explored area of research. The stability of the aromatic thiadiazole ring generally makes it more suitable as a core structural component or a ligand rather than a reactive catalyst. thieme-connect.dechemicalbook.com The nitrogen and sulfur heteroatoms possess lone pairs of electrons that could potentially coordinate to metal centers, suggesting a role for 1,2,5-thiadiazole derivatives as ligands in coordination chemistry and metal catalysis. nih.gov

In the context of this compound, the hydroxyl group could potentially act as a proton donor or a coordinating group in certain catalytic cycles. However, there is currently limited evidence in the scientific literature to support a significant role for this class of compounds as primary catalysts in organic transformations. This remains an area open for future investigation.

Exploitation in Sensing and Detection Technologies

The electron-withdrawing nature of the 1,2,5-thiadiazole ring makes it an excellent component for chemosensors. mdpi.comnih.gov When incorporated into a larger conjugated system, the thiadiazole unit can act as an effective acceptor in intramolecular charge transfer (ICT) systems. This mechanism is frequently exploited in the design of fluorescent "off-on" or ratiometric sensors. nih.gov Upon binding to a specific analyte, the electronic structure of the sensor molecule is perturbed, leading to a detectable change in its absorption or emission spectrum.

For example, a near-infrared fluorescent probe based on a diaminobenzene(1,2,5-thiadiazole) structure was developed for the detection of nitric oxide (NO). nih.gov In this system, the reaction with NO transforms a weak electron acceptor group into a strong one, enhancing the ICT effect and "turning on" the fluorescence. nih.gov

This compound could serve as a platform for developing new sensors. The hydroxyl group is a prime site for modification, allowing for the attachment of specific recognition units (e.g., crown ethers for metal ions or specific binding pockets for anions). The benzyl group could also be substituted with electron-donating or -withdrawing groups to modulate the electronic properties of the thiadiazole core and fine-tune the sensor's response and selectivity.

Sensing Target Sensing Mechanism Role of 1,2,5-Thiadiazole Core Potential Modification of this compound
Nitric Oxide (NO)"Off-On" Fluorescence via ICTWeak electron acceptor transforms to strong acceptorFunctionalization of the benzyl or hydroxyl group to introduce NO-reactive moieties.
Metal CationsLuminescence Quenching/EnhancementCoordination with heteroatoms, perturbation of electronic stateAttachment of ion-specific chelators (e.g., to the -OH group).
Aromatic AminesFluorescence QuenchingElectron-deficient core interacts with electron-rich analytesUse as the core fluorophore in a larger sensor assembly.

Precursor in Multi-Step Organic Synthesis and Complex Molecule Assembly

The 1,2,5-thiadiazole ring is thermally stable and can withstand a variety of reaction conditions, making it a reliable building block in multi-step synthesis. thieme-connect.de The synthesis of 1,2,5-thiadiazoles themselves can be achieved from various precursors, such as 1,2-diamines or diaminomaleonitrile. chemicalbook.com

This compound, as a functionalized heterocycle, is a valuable precursor for creating more complex molecular architectures. The molecule possesses several reactive sites that can be selectively addressed:

The Hydroxyl Group: This group can undergo O-alkylation, O-acylation, or be converted into a better leaving group for nucleophilic substitution reactions. This allows for the straightforward attachment of other molecular fragments.

The Aromatic Benzyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups (e.g., nitro, halogen, alkyl groups) that can be used in subsequent synthetic steps.

The Thiadiazole Ring: While generally stable, the 1,2,5-thiadiazole ring can undergo reductive cleavage to yield a 1,2-diamine, effectively serving as a protected diamine synthon. thieme-connect.de This transformation can be useful for accessing complex acyclic or alternative heterocyclic systems.

The combination of these features makes this compound a versatile intermediate for constructing elaborate molecules with potential applications in medicinal chemistry and materials science. nih.govresearchgate.net

Future Perspectives and Emerging Research Avenues for 4 Benzyl 1,2,5 Thiadiazol 3 Ol

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

The future synthesis of 4-Benzyl-1,2,5-thiadiazol-3-ol and related compounds is increasingly geared towards efficiency, sustainability, and environmental responsibility. Green chemistry principles are becoming central to the development of new synthetic routes, aiming to reduce waste, minimize energy consumption, and avoid hazardous reagents. nanobioletters.com

Emerging sustainable approaches include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. nanobioletters.commdpi.com For thiadiazole synthesis, MAOS represents a significant step towards process intensification and energy efficiency.

Ultrasonication: The use of ultrasound energy can promote reactions by creating localized high-pressure and high-temperature zones through acoustic cavitation, enhancing reaction rates and yields in a green manner. nanobioletters.com

Enzyme-Mediated Synthesis: A cutting-edge approach involves using enzymes as catalysts. For instance, vanadium-dependent haloperoxidases have been employed for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles, showcasing the potential of biocatalysis for creating complex heterocycles under mild, environmentally friendly conditions. nih.gov

Solvent-Free and Solid-State Reactions: Techniques such as grinding reactants in the presence of a solid catalyst, like basic alumina, eliminate the need for solvents, thereby reducing chemical waste and simplifying product purification. mdpi.com

These novel methodologies promise to make the synthesis of 1,2,5-thiadiazole (B1195012) derivatives more economical and ecologically sound.

Table 1: Comparison of Synthetic Methodologies for Thiadiazole Synthesis

Methodology Principle Advantages Future Outlook
Conventional Heating Bulk heating of reactants in a solvent over an extended period. Well-established and widely understood. Likely to be replaced by more efficient methods for many applications.
Microwave-Assisted Synthesis Use of microwave energy to heat reactants directly and efficiently. Rapid reaction rates, higher yields, improved purity. nanobioletters.com Increased adoption in both academic and industrial settings for high-throughput synthesis.
Ultrasonication Application of high-frequency sound waves to induce chemical reactions. Enhanced reaction speed, improved yields, eco-friendly. nanobioletters.com Further exploration for large-scale synthesis and synthesis of complex derivatives.
Biocatalysis (Enzymatic) Use of enzymes to catalyze specific chemical transformations. High selectivity, mild reaction conditions, environmentally benign. nih.gov Development of robust enzyme libraries for a wider range of thiadiazole precursors.

| Solvent-Free Grinding | Mechanical mixing of solid reactants, sometimes with a catalyst. | Reduces solvent waste, simple procedure, high efficiency. mdpi.com | Expansion to a broader scope of substrates and catalytic systems. |

Cutting-Edge Characterization and Analytical Techniques

As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to unambiguously determine their structure, purity, and stereochemistry becomes critical. While standard methods like ¹H-NMR, ¹³C-NMR, and mass spectrometry remain fundamental, the future lies in more advanced and sensitive techniques. nih.govnih.gov

Future characterization will increasingly rely on:

Advanced 2D-NMR Spectroscopy: Techniques such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for elucidating the complex structures of novel derivatives and their spatial arrangements. ipb.ptsemanticscholar.org

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, enabling the precise determination of elemental compositions and aiding in the structural confirmation of newly synthesized compounds.

Single-Crystal X-ray Diffraction: This technique offers the definitive three-dimensional structure of a molecule, providing precise information on bond lengths, bond angles, and crystal packing, which is invaluable for understanding structure-activity relationships. mdpi.com

¹⁹F NMR Spectroscopy: For fluorinated derivatives of thiadiazoles, ¹⁹F NMR is emerging as a powerful tool. Its high sensitivity and wide chemical shift range can be exploited for chirality sensing and for monitoring interactions with biological targets. nih.gov

These cutting-edge methods will provide a deeper level of structural insight, which is essential for rational drug design and the development of new materials.

Refined Computational Models for Predicting Chemical and Biological Behavior

Computational chemistry is poised to play an increasingly predictive role in the research and development of 1,2,5-thiadiazole derivatives. By simulating molecular properties and interactions, these models can prioritize synthetic targets, predict biological activity, and elucidate mechanisms of action, thereby saving significant time and resources.

Key computational approaches for the future include:

Density Functional Theory (DFT): DFT calculations are used to predict the geometric and electronic properties of molecules, such as orbital energies (HOMO-LUMO), which helps in understanding their reactivity and stability. anjs.edu.iq These calculations can also be used to simulate spectroscopic data (NMR, IR) to aid in structural confirmation. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate predictive models that correlate the three-dimensional properties of molecules with their biological activity. researchgate.netrsc.org These models are crucial for designing new derivatives with enhanced potency.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It is instrumental in identifying potential biological targets and understanding the key interactions that govern binding affinity. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its complex with a biological target over time. This method can validate the stability of binding modes predicted by docking and reveal conformational changes that are critical for biological function. rsc.orgnih.govnih.gov

The integration of these computational tools will accelerate the discovery of new therapeutic agents and functional materials based on the this compound scaffold.

Table 2: Application of Computational Models in Thiadiazole Research

Computational Model Purpose Key Insights Provided
Density Functional Theory (DFT) Predicts electronic structure and reactivity. Optimized geometry, HOMO-LUMO energy gap, dipole moment, simulated spectra. anjs.edu.iq
QSAR (2D and 3D) Correlates chemical structure with biological activity. Identifies key structural features required for potency; predicts activity of new compounds. researchgate.netresearchgate.net
Molecular Docking Predicts binding mode and affinity to a biological target. Ligand-receptor interactions (e.g., hydrogen bonds), binding energy scores. tandfonline.com

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Stability of ligand-protein complexes, conformational changes, free energy of binding. rsc.orgnih.gov |

Exploration of Undiscovered Biological Targets and Pathways for 1,2,5-Thiadiazole Derivatives

While thiadiazoles are known for a broad range of biological activities, future research will focus on identifying more specific and novel molecular targets to develop next-generation therapeutics with improved efficacy and fewer side effects. The era of broad-spectrum cytotoxic agents is giving way to precision medicine, where drugs are designed to interact with specific pathways involved in disease.

Emerging areas of exploration for 1,2,5-thiadiazole derivatives include:

Targeting Specific Signaling Pathways: Research has shown that certain thiadiazole derivatives can inhibit key cellular signaling pathways implicated in cancer, such as the AKT pathway in glioblastoma. nih.gov Future work will likely uncover other specific pathways, like the TGFβ/Smad pathway involved in fibrosis, that can be modulated by this class of compounds. mdpi.com

Enzyme Inhibition: Beyond broad cellular effects, new derivatives are being designed as specific enzyme inhibitors. Targets such as matrix metalloproteinase-9 (MMP-9), implicated in cancer metastasis, and thymidine phosphorylase, relevant in cancer therapy, are being actively investigated. nih.govnih.gov

Antiviral Mechanisms: As new viral threats emerge, the thiadiazole scaffold is being explored for novel antiviral applications. Research into how these compounds interfere with viral replication, for instance by affecting the photosynthetic pathway in virus-infected plants, opens new avenues for developing agrochemicals and potentially human therapeutics. mdpi.com

This targeted approach will allow for the development of highly selective drugs for a range of diseases, including cancers, inflammatory disorders, and infectious diseases.

Integration with Nanotechnology and Advanced Hybrid Systems

The unique electronic and structural properties of the 1,2,5-thiadiazole ring make it an attractive candidate for integration into advanced materials and systems, bridging the gap between medicinal chemistry and materials science.

Future research in this area includes:

Molecular Hybridization: A prominent strategy involves creating "hybrid" molecules by chemically linking the thiadiazole scaffold to other pharmacologically active moieties (e.g., coumarins, indazoles, or other heterocycles). nih.govnih.govacs.org This approach aims to produce multifunctional compounds with synergistic activities or novel mechanisms of action. nih.gov

Functional Materials for Electronics: Benzo-fused 1,2,5-thiadiazoles have been identified as efficient electron-accepting building blocks for organic functional materials. researchgate.net This opens up possibilities for their use in developing solution-processed small molecule optoelectronic devices, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgrsc.org

Nanotechnology Applications: The integration of thiadiazole derivatives into nanostructured systems is an exciting, albeit nascent, field. Their potential use in nanoscale sensors, as components of conductive polymers, or as ligands for functionalizing nanoparticles for targeted drug delivery represents a significant avenue for future exploration. The development of hybrid molecules is a step toward creating complex systems that could self-assemble into functional nanostructures. acs.org

The convergence of thiadiazole chemistry with nanotechnology and materials science is expected to yield innovative solutions in electronics, diagnostics, and advanced therapeutics.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.